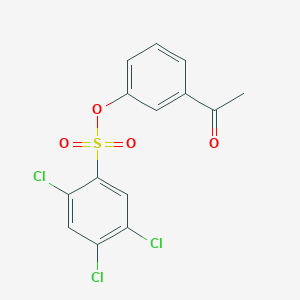
3-Acetylphenyl 2,4,5-trichlorobenzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Acetylphenyl 2,4,5-trichlorobenzene-1-sulfonate” is a chemical compound. It is similar to “N-(2-acetylphenyl)-2,4,5-trichlorobenzene-1-sulfonamide” which has a molecular weight of 378.66 . It is also related to trichlorobenzenes, which are human-made compounds that occur in three different chemical forms .
Synthesis Analysis
The synthesis of similar compounds often involves nucleophilic substitution reactions . For example, the synthesis of “triferrocenyl-substituted 1,3,5-triphenylbenzene” involved the formation of an imine bond between ferrocenecarboxaldehyde and a C3-symmetric 1,3,5-tris(4-aminophenyl)benzene .Molecular Structure Analysis
The molecular structure of similar compounds like “N-(2-acetylphenyl)-2,4,5-trichlorobenzene-1-sulfonamide” can be represented by the linear formula C14H10Cl3NO3S . Trichlorobenzenes, which are structurally similar, have the same molecular weight and formula but differ structurally by where the chlorine atoms are attached to the benzene ring .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
One study focuses on the synthesis of novel benzenesulfonamide derivatives, including chlorinated compounds showing significant in vitro antitumor activity against specific cell lines. This research highlights the potential of sulfonamide derivatives in cancer treatment (Asmaa M. Fahim & Mona A. Shalaby, 2019).
Corrosion Inhibition
Another application is in corrosion inhibition, where a triazole derivative showed significant efficiency in protecting mild steel in acidic media. This suggests the potential of sulfonate compounds in developing more effective corrosion inhibitors (M. Lagrenée et al., 2002).
Catalysis and Organic Synthesis
Research on the catalytic application of sulfonic acid derivatives for organic transformations underlines their importance in synthetic chemistry. These catalysts facilitate a variety of reactions, indicating their versatility and efficiency in organic synthesis (A. Zare et al., 2012).
Polymer Science
In polymer science, sulfonation of syndiotactic polystyrene for creating ionomer materials demonstrates the role of sulfonate compounds in modifying polymer properties for specific applications (E. B. Orler et al., 1993).
Environmental Chemistry
The environmental chemistry of sulfonate surfactants shows their effect on the solubility of organic compounds, indicating the relevance of sulfonate derivatives in environmental remediation and the study of contaminant behavior (D. Kile et al., 1990).
Propiedades
IUPAC Name |
(3-acetylphenyl) 2,4,5-trichlorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3O4S/c1-8(18)9-3-2-4-10(5-9)21-22(19,20)14-7-12(16)11(15)6-13(14)17/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGYRYDWARHYHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

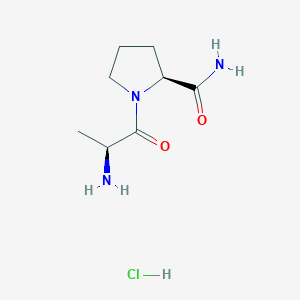
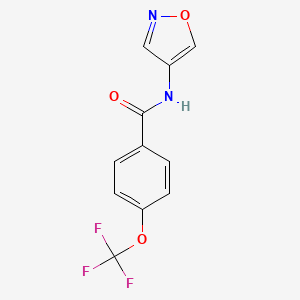
![(4-bromophenyl){5-[chloro(difluoro)methyl]-2,3-dihydro-1H-1,4-diazepin-1-yl}methanone](/img/structure/B2755084.png)
![4-(4-fluorobenzyl)-2-(2-(4-methoxyphenyl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2755086.png)
![2-[3'-(3-fluorophenyl)-2,4'-dioxospiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl]acetamide](/img/structure/B2755087.png)
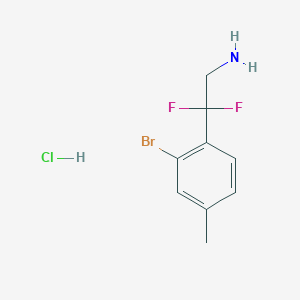
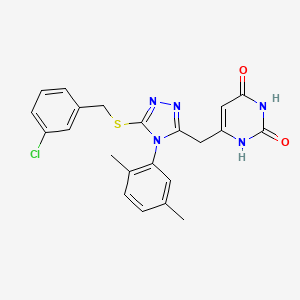

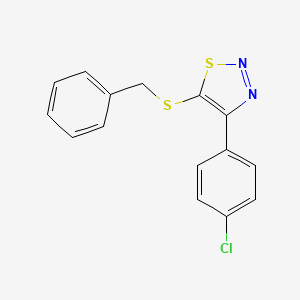
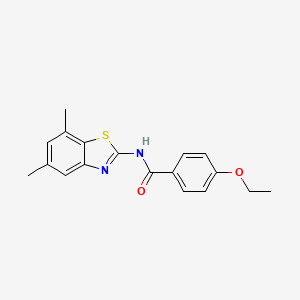
![1-(3,4-dimethylphenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2755095.png)

![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2755099.png)
